1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid hydrochloride, (S)-
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Overview
Description
(8S)-1,4-dithia-7-azaspiro[44]nonane-8-carboxylic acid;hydrochloride is a unique chemical compound characterized by its spirocyclic structure, which includes sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, introduction of the carboxylic acid group, and subsequent conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while adhering to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
(8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The nitrogen and sulfur atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form bonds with biological molecules, affecting their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Uniqueness
(8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid;hydrochloride is unique due to its spirocyclic structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
83552-41-4 |
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Molecular Formula |
C7H12ClNO2S2 |
Molecular Weight |
241.8 g/mol |
IUPAC Name |
(8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO2S2.ClH/c9-6(10)5-3-7(4-8-5)11-1-2-12-7;/h5,8H,1-4H2,(H,9,10);1H/t5-;/m0./s1 |
InChI Key |
WZMQRPYFALOOHU-JEDNCBNOSA-N |
Isomeric SMILES |
C1CSC2(S1)C[C@H](NC2)C(=O)O.Cl |
Canonical SMILES |
C1CSC2(S1)CC(NC2)C(=O)O.Cl |
Origin of Product |
United States |
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